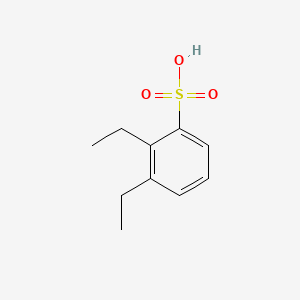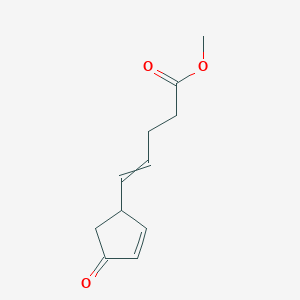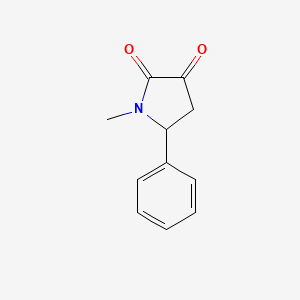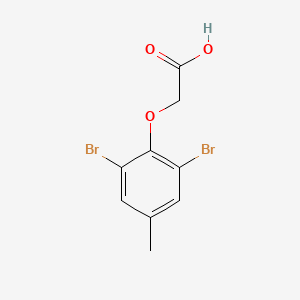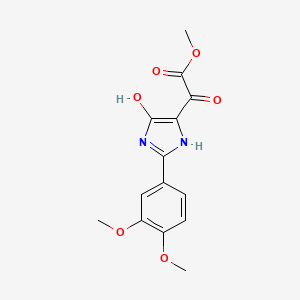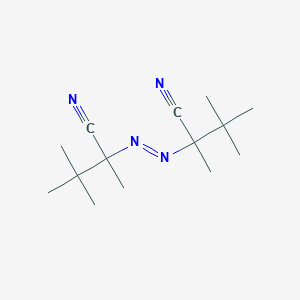
Butanenitrile, 2,2'-azobis[2,3,3-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanenitrile, 2,2’-azobis[2,3,3-trimethyl-] is a chemical compound known for its role as an azo initiator in various polymerization processes. This compound is characterized by the presence of an azo group (-N=N-) and nitrile groups (-CN), which contribute to its reactivity and utility in industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanenitrile, 2,2’-azobis[2,3,3-trimethyl-] typically involves the reaction of appropriate nitrile precursors with azo compounds. One common method is the Strecker synthesis, followed by oxidation . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions under controlled conditions to ensure safety and efficiency. The process may include the use of specialized equipment to handle the exothermic nature of the reactions and to prevent thermal runaway incidents .
化学反応の分析
Types of Reactions
Butanenitrile, 2,2’-azobis[2,3,3-trimethyl-] undergoes several types of chemical reactions, including:
Decomposition: This compound can decompose exothermically, releasing nitrogen gas and forming free radicals.
Polymerization Initiation: It acts as a radical initiator in polymerization reactions, particularly in the formation of polymers from monomers like styrene.
Common Reagents and Conditions
The decomposition of this compound is often initiated by heat, with temperatures above 40°C being common . In polymerization reactions, it is used in conjunction with monomers and solvents like toluene.
Major Products
The major products of its decomposition include nitrogen gas and cyanoalkyl radicals, which can further react to form various polymeric structures .
科学的研究の応用
Butanenitrile, 2,2’-azobis[2,3,3-trimethyl-] has a wide range of applications in scientific research:
Chemistry: It is used as an initiator in radical polymerization processes to create polymers and copolymers.
Biology: Its ability to generate free radicals makes it useful in studies involving radical-induced reactions.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form nanoparticles.
作用機序
The primary mechanism by which butanenitrile, 2,2’-azobis[2,3,3-trimethyl-] exerts its effects is through the generation of free radicals. Upon thermal decomposition, the azo group breaks down, releasing nitrogen gas and forming reactive cyanoalkyl radicals. These radicals can initiate polymerization reactions by reacting with monomers to form polymer chains .
類似化合物との比較
Similar Compounds
Azobisisobutyronitrile (AIBN): Another commonly used azo initiator with similar properties and applications.
2,2’-Azobis(2-methylbutyronitrile): Shares similar decomposition characteristics and is used in similar industrial applications.
Uniqueness
Butanenitrile, 2,2’-azobis[2,3,3-trimethyl-] is unique due to its specific molecular structure, which provides distinct reactivity and stability profiles compared to other azo initiators. Its ability to generate specific radicals makes it particularly useful in certain polymerization processes .
特性
CAS番号 |
51287-25-3 |
|---|---|
分子式 |
C14H24N4 |
分子量 |
248.37 g/mol |
IUPAC名 |
2-[(2-cyano-3,3-dimethylbutan-2-yl)diazenyl]-2,3,3-trimethylbutanenitrile |
InChI |
InChI=1S/C14H24N4/c1-11(2,3)13(7,9-15)17-18-14(8,10-16)12(4,5)6/h1-8H3 |
InChIキー |
LEPIMHWWCATZTP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(C)(C#N)N=NC(C)(C#N)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one](/img/structure/B14663926.png)
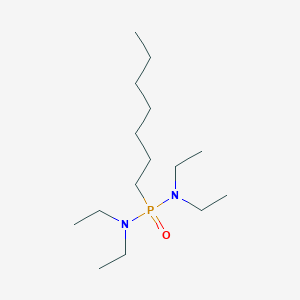
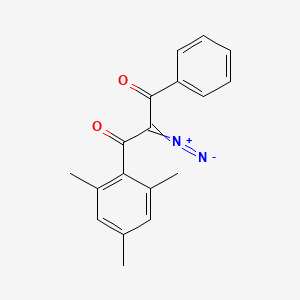

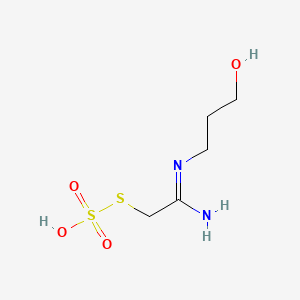
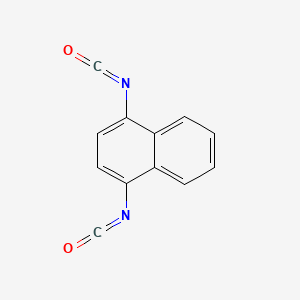
![3-(diethylamino)-1-[7-[3-(diethylamino)propanoyl]-9H-xanthen-2-yl]propan-1-one;dihydrochloride](/img/structure/B14663960.png)
